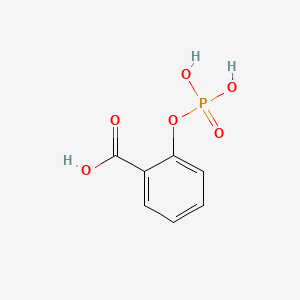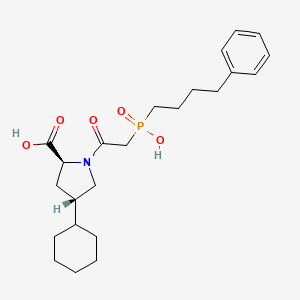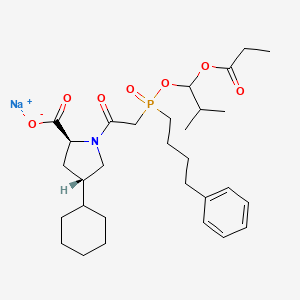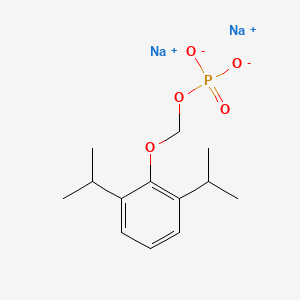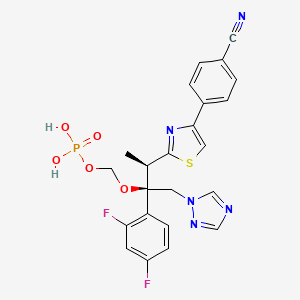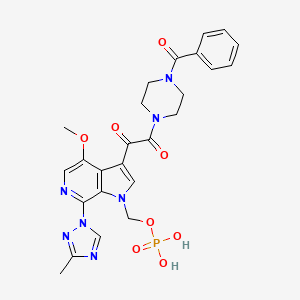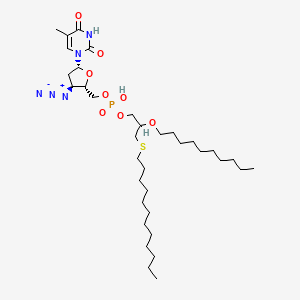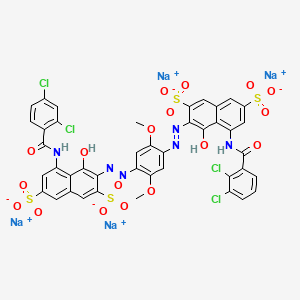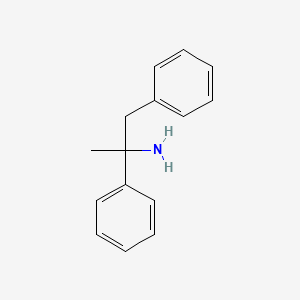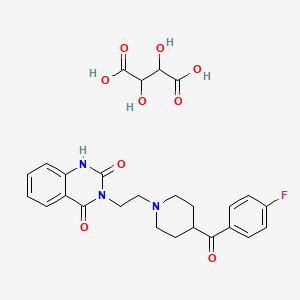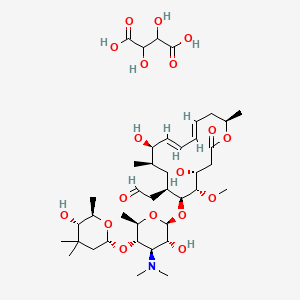
吉塔霉素酒石酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kitasamycin tartrate is a macrolide antibiotic derived from the bacterium Streptomyces kitasatoensis. It is known for its broad-spectrum antimicrobial activity, making it effective against a wide range of pathogens, including Gram-positive bacteria, some Gram-negative bacteria, Mycoplasmas, Leptospira, and Rickettsia . Kitasamycin tartrate is often used in veterinary medicine and has applications in treating various infections.
科学研究应用
Kitasamycin tartrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying macrolide antibiotics and their chemical properties.
Biology: Kitasamycin tartrate is used in microbiological research to study its effects on various bacterial strains.
Medicine: It is used in veterinary medicine to treat infections in animals. Research is also being conducted on its potential use in human medicine for treating bacterial infections.
Industry: Kitasamycin tartrate is used in the pharmaceutical industry for the development of new antibiotic formulations
作用机制
Target of Action
Kitasamycin tartrate is a macrolide antibiotic . The primary targets of this compound are a wide spectrum of pathogens, including Mycoplasmas, Gram-positive bacteria, some Gram-negative bacteria, Leptospira, and Rickettsia . It also inhibits most bacteria resistant to penicillin, oxytetracycline, chlortetracycline, erythromycin, and chloramphenicol .
Mode of Action
The mode of action of Kitasamycin tartrate is to inhibit the protein synthesis process . This interaction with its targets leads to the inhibition of bacterial growth, thereby exerting its antimicrobial effects.
Result of Action
The result of Kitasamycin tartrate’s action is the inhibition of bacterial growth. By interfering with protein synthesis, it prevents bacteria from producing essential proteins, leading to their death or inability to proliferate .
生化分析
Biochemical Properties
Kitasamycin tartrate interacts with various biomolecules in its role as an antibiotic. The specific enzymes, proteins, and other biomolecules it interacts with are not fully annotated yet .
Cellular Effects
As a macrolide antibiotic, it is known to have antimicrobial activity against a wide spectrum of pathogens .
Molecular Mechanism
The molecular mechanism of action of Kitasamycin tartrate is not fully annotated yet .
Dosage Effects in Animal Models
In a study using pigs as models, it was found that subtherapeutic doses of Kitasamycin resulted in fat accumulation in back fat thickness, plasma, and longissimus dorsi muscle .
Metabolic Pathways
The metabolic pathways that Kitasamycin tartrate is involved in are not fully annotated yet .
准备方法
Synthetic Routes and Reaction Conditions: Kitasamycin tartrate is synthesized through the fermentation of Streptomyces kitasatoensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic compound. The purified kitasamycin is then reacted with tartaric acid to form kitasamycin tartrate .
Industrial Production Methods: In industrial settings, the production of kitasamycin tartrate involves large-scale fermentation processes. The fermentation broth is subjected to filtration and solvent extraction to isolate kitasamycin. The isolated compound is then crystallized with tartaric acid to obtain kitasamycin tartrate. The final product is formulated into various dosage forms, including injections and oral suspensions .
化学反应分析
Types of Reactions: Kitasamycin tartrate undergoes several types of chemical reactions, including:
Oxidation: Kitasamycin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in kitasamycin, altering its antimicrobial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired derivative.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of kitasamycin, and substituted analogs with modified antimicrobial activity .
相似化合物的比较
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Clarithromycin: A macrolide antibiotic with improved acid stability and broader spectrum compared to erythromycin.
Azithromycin: Known for its extended half-life and broader spectrum of activity compared to erythromycin
Uniqueness of Kitasamycin Tartrate: Kitasamycin tartrate is unique due to its specific binding affinity to the 50S ribosomal subunit and its effectiveness against a wide range of pathogens, including those resistant to other antibiotics. Its broad-spectrum activity and effectiveness in veterinary medicine make it a valuable antibiotic .
属性
CAS 编号 |
37280-56-1 |
|---|---|
分子式 |
C40H67NO18 |
分子量 |
850.0 g/mol |
IUPAC 名称 |
2,3-dihydroxybutanedioic acid;2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2R,5S,6R)-5-hydroxy-4,4,6-trimethyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C36H61NO12.C4H6O6/c1-20-17-24(15-16-38)32(33(44-9)26(40)18-27(41)45-21(2)13-11-10-12-14-25(20)39)49-35-30(42)29(37(7)8)31(22(3)47-35)48-28-19-36(5,6)34(43)23(4)46-28;5-1(3(7)8)2(6)4(9)10/h10-12,14,16,20-26,28-35,39-40,42-43H,13,15,17-19H2,1-9H3;1-2,5-6H,(H,7,8)(H,9,10)/b11-10-,14-12-;/t20-,21-,22-,23-,24+,25+,26-,28-,29-,30-,31-,32+,33+,34-,35+;/m1./s1 |
InChI 键 |
LCDBILLRZFJKMN-UHAPRCTLSA-N |
SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O |
手性 SMILES |
C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@@H]3CC([C@@H]([C@H](O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O |
外观 |
Solid powder |
Key on ui other cas no. |
37280-56-1 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Kitasamycin tartrate; Leucomycin tartrate; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


